Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate, also known as Ethyl 4-isopropoxy-2-methylbenzoate, is an ester of benzoic acid and isopropanol. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. Ethyl 4-isopropoxy-2-methylbenzoate is used as a starting material for the synthesis of various compounds, such as drugs, agrochemicals, and fragrances. It is also used as an intermediate in the synthesis of other esters.
Mechanism of Action
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate 4-isopropoxy-2-methylbenzoate is a colorless liquid that is insoluble in water but soluble in many organic solvents. When heated in the presence of a strong acid catalyst, it undergoes an esterification reaction to form ethyl 4-isopropoxy-2-methylbenzoate. This reaction is catalyzed by the acid, which protonates the oxygen atom of the carboxylic acid, facilitating the nucleophilic attack of the alcohol on the carboxylic acid. The product of the reaction is an ester, which is then extracted with an organic solvent.
Biochemical and Physiological Effects
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate 4-isopropoxy-2-methylbenzoate is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to have any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 4-isopropoxy-2-methylbenzoate in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid that is insoluble in water but soluble in many organic solvents, making it easy to work with. The main limitation of using ethyl 4-isopropoxy-2-methylbenzoate in laboratory experiments is that it is not very reactive, so it may take longer to synthesize the desired product.
Future Directions
There are a number of potential future directions for the use of ethyl 4-isopropoxy-2-methylbenzoate. It could be used as a starting material for the synthesis of new drugs, agrochemicals, and fragrances. It could also be used as an intermediate in the synthesis of other esters. Additionally, it could be used as a reagent in the synthesis of other compounds, such as cyclic ethers, amines, and nitro compounds. Finally, it could be used in the development of new catalysts for the esterification reaction.
Scientific Research Applications
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate 4-isopropoxy-2-methylbenzoate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs, agrochemicals, and fragrances. It has also been used as an intermediate in the synthesis of other esters. Additionally, it has been used as a reagent in the synthesis of other compounds, such as cyclic ethers, amines, and nitro compounds.
properties
IUPAC Name |
ethyl 2-(2-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-5-17-14(16)13(15)12-7-6-11(8-10(12)4)18-9(2)3/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUNAKQWYCZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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